3-Fluoro-2-methylbenzenesulfonylchloride 3-Fluoro-2-methylbenzenesulfonylchloride
Brand Name: Vulcanchem
CAS No.: 875166-92-0
VCID: VC2294637
InChI: InChI=1S/C7H6ClFO2S/c1-5-6(9)3-2-4-7(5)12(8,10)11/h2-4H,1H3
SMILES: CC1=C(C=CC=C1S(=O)(=O)Cl)F
Molecular Formula: C7H6ClFO2S
Molecular Weight: 208.64 g/mol

3-Fluoro-2-methylbenzenesulfonylchloride

CAS No.: 875166-92-0

Cat. No.: VC2294637

Molecular Formula: C7H6ClFO2S

Molecular Weight: 208.64 g/mol

* For research use only. Not for human or veterinary use.

3-Fluoro-2-methylbenzenesulfonylchloride - 875166-92-0

Specification

CAS No. 875166-92-0
Molecular Formula C7H6ClFO2S
Molecular Weight 208.64 g/mol
IUPAC Name 3-fluoro-2-methylbenzenesulfonyl chloride
Standard InChI InChI=1S/C7H6ClFO2S/c1-5-6(9)3-2-4-7(5)12(8,10)11/h2-4H,1H3
Standard InChI Key WKJLXHQGXSWSCK-UHFFFAOYSA-N
SMILES CC1=C(C=CC=C1S(=O)(=O)Cl)F
Canonical SMILES CC1=C(C=CC=C1S(=O)(=O)Cl)F

Introduction

Chemical Identity and Nomenclature

3-Fluoro-2-methylbenzenesulfonylchloride is an aromatic compound with a benzene core substituted with three functional groups: a fluorine atom at position 3, a methyl group at position 2, and a sulfonyl chloride group at position 1. The compound is known by several synonyms, which are used interchangeably in scientific literature.

Identification Information

The compound is precisely identified through various chemical identifiers as shown in the following table:

ParameterValue
IUPAC Name3-fluoro-2-methylbenzenesulfonyl chloride
Common Name3-Fluoro-2-methylbenzenesulfonylchloride
CAS Registry Number875166-92-0
Molecular FormulaC₇H₆ClFO₂S
Molecular Weight208.64 g/mol
PubChem CID24820485
EC Number820-340-0
InChIInChI=1/C7H6ClFO2S/c1-5-6(9)3-2-4-7(5)12(8,10)11/h2-4H,1H3
InChIKeyWKJLXHQGXSWSCK-UHFFFAOYSA-N
SMILESCC1=C(C=CC=C1S(=O)(=O)Cl)F

The compound exists among a family of related benzenesulfonyl chloride derivatives, distinguished by the specific pattern of substitution on the benzene ring .

Physical Properties

3-Fluoro-2-methylbenzenesulfonylchloride possesses distinct physical properties that influence its handling, storage, and applications in various chemical processes.

Thermodynamic Properties

The thermodynamic properties of 3-Fluoro-2-methylbenzenesulfonylchloride are crucial for understanding its behavior under various conditions:

PropertyValueNote
Density1.423±0.06 g/cm³Predicted value
Boiling Point265.3±28.0 °CPredicted value
Flash Point114.3 °CExperimental
Vapor Pressure0.0151 mmHgAt 25 °C
Refractive Index1.528-

These thermodynamic parameters indicate the compound's relatively high boiling point and low vapor pressure, which are characteristic of molecules with significant intermolecular forces .

Chemical Structure and Reactivity

The chemical structure of 3-Fluoro-2-methylbenzenesulfonylchloride significantly influences its reactivity and behavior in chemical reactions.

Structural Features

The compound's structure consists of a benzene ring with three key substituents:

  • A sulfonyl chloride group (-SO₂Cl) at position 1

  • A methyl group (-CH₃) at position 2

  • A fluorine atom at position 3

This specific arrangement of substituents contributes to the compound's reactivity profile and influences its applications in organic synthesis .

Reactivity Patterns

The reactivity of 3-Fluoro-2-methylbenzenesulfonylchloride is primarily dominated by the sulfonyl chloride group, which is highly reactive toward nucleophiles. The sulfonyl chloride functionality is electrophilic due to the electron-withdrawing nature of the SO₂ group, making it susceptible to nucleophilic attack. The presence of the fluorine atom and methyl group further modulates this reactivity through electronic and steric effects.

Key reactivity patterns include:

  • Nucleophilic substitution reactions at the sulfonyl chloride group

  • Formation of sulfonamides when reacting with amines

  • Formation of sulfonate esters when reacting with alcohols

  • Hydrolysis in the presence of water to form the corresponding sulfonic acid

These reactions form the basis for the compound's utility in organic synthesis and pharmaceutical applications .

Applications and Uses

3-Fluoro-2-methylbenzenesulfonylchloride serves as a versatile intermediate in various chemical processes.

Synthetic Applications

The compound functions primarily as:

  • A building block in organic synthesis, particularly for creating sulfonamide derivatives

  • An intermediate in pharmaceutical synthesis

  • A reagent for introducing sulfonyl groups into organic molecules

  • A precursor for preparing sulfonate esters, which serve as leaving groups in various organic reactions

The electrophilic nature of the sulfonyl chloride group makes it valuable for forming covalent bonds with nucleophilic functional groups in target molecules.

Analytical Characterization

3-Fluoro-2-methylbenzenesulfonylchloride can be characterized through various analytical techniques.

Spectroscopic Methods

Common spectroscopic methods for identification and purity assessment include:

  • Nuclear Magnetic Resonance (NMR) spectroscopy - for structural confirmation

  • Infrared (IR) spectroscopy - particularly useful for identifying the characteristic S=O stretching vibrations of the sulfonyl group

  • Mass Spectrometry (MS) - for determination of molecular weight and fragmentation pattern

  • UV-Visible spectroscopy - for quantitative analysis in solution

These analytical methods provide complementary information about the compound's structure and purity .

Comparison with Related Compounds

Comparing 3-Fluoro-2-methylbenzenesulfonylchloride with structurally similar compounds provides insights into structure-property relationships.

Structural Analogs

The following table compares 3-Fluoro-2-methylbenzenesulfonylchloride with related benzenesulfonyl chloride derivatives:

CompoundMolecular FormulaMolecular Weight (g/mol)Key Differences
3-Fluoro-2-methylbenzenesulfonyl chlorideC₇H₆ClFO₂S208.64Reference compound
3-Fluoro-4-methylbenzenesulfonyl chlorideC₇H₆ClFO₂S208.64Methyl group at position 4 instead of position 2
4-Chloro-3-fluoro-2-methylbenzenesulfonyl chlorideC₇H₅Cl₂FO₂S243.09Additional chlorine at position 4
3-Fluoro-4-methoxy-2-methylbenzenesulfonyl chlorideC₈H₈ClFO₃S238.67Methoxy group at position 4 instead of hydrogen

These structural variations lead to differences in reactivity, physical properties, and applications .

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